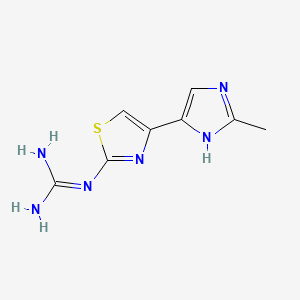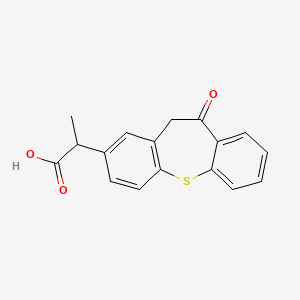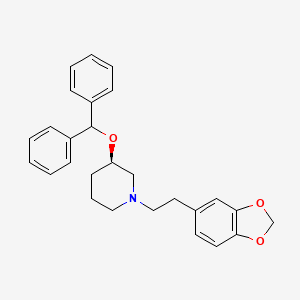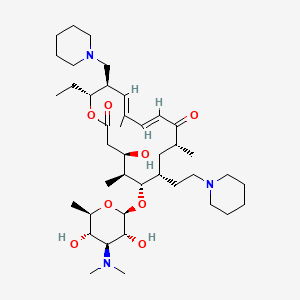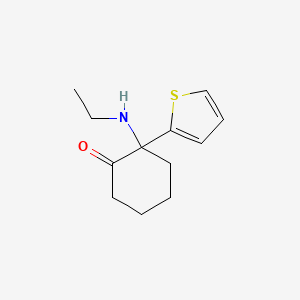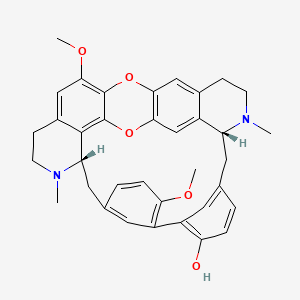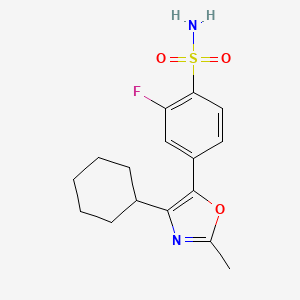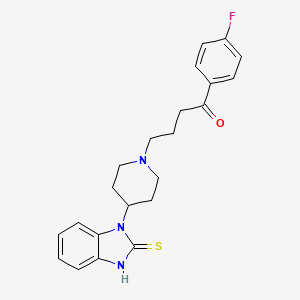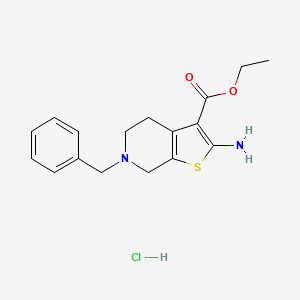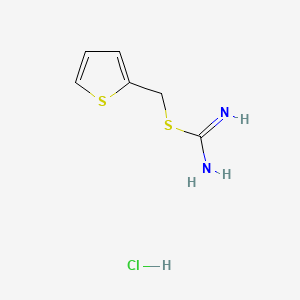
TPT-172 盐酸盐 (R33)
描述
TPT-172,也称为2-噻吩甲基氨基甲酰硫代酰胺盐酸盐,是一种噻吩硫脲衍生物。该化合物因其潜在的治疗应用而受到关注,特别是在治疗阿尔茨海默病等神经退行性疾病方面。TPT-172 作为一种药理学伴侣,稳定细胞内的特定蛋白质复合物。
科学研究应用
作用机制
TPT-172 通过稳定逆向转运复合物发挥作用,逆向转运复合物是一组负责对内体进行蛋白质货物分选和转运的蛋白质。通过结合逆向转运复合物货物识别核心中的 VPS35-VPS26-VPS29 三聚体,TPT-172 阻止了这些蛋白质的降解,从而增强了其功能。 这种稳定作用有助于减少有毒蛋白质聚集体的形成,例如与神经退行性疾病有关的淀粉样蛋白 β 和 τ .
生化分析
Biochemical Properties
TPT-172 HCl (R33) plays a significant role in biochemical reactions, particularly in the stabilization of retromer complexes. Retromer complexes are crucial for endosomal trafficking, and TPT-172 HCl (R33) has been shown to enhance their function . The compound interacts with enzymes, proteins, and other biomolecules such as amyloid precursor protein (APP) and tau protein. These interactions help reduce amyloid-beta (Aβ) and phosphorylated tau (pTau) levels, which are associated with Alzheimer’s disease .
Cellular Effects
TPT-172 HCl (R33) has notable effects on various types of cells and cellular processes. In neurons derived from human induced pluripotent stem cells (hiPSCs), TPT-172 HCl (R33) has been shown to reduce Aβ and pTau levels . This reduction is significant as it helps mitigate the pathological indicators of Alzheimer’s disease. Additionally, TPT-172 HCl (R33) influences cell signaling pathways, gene expression, and cellular metabolism by stabilizing retromer complexes and enhancing their function .
Molecular Mechanism
The molecular mechanism of TPT-172 HCl (R33) involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. TPT-172 HCl (R33) binds to retromer complexes, stabilizing them and enhancing their function . This stabilization helps reduce the levels of Aβ and pTau by promoting the proper trafficking of APP and preventing its amyloidogenic processing . Additionally, TPT-172 HCl (R33) influences gene expression by modulating the activity of enzymes involved in the phosphorylation of tau protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TPT-172 HCl (R33) have been observed to change over time. The compound has shown stability under various storage conditions, including -20°C for up to two years in powder form and -80°C for up to six months in DMSO . Long-term studies have demonstrated that TPT-172 HCl (R33) can maintain its efficacy in reducing Aβ and pTau levels over extended periods
Dosage Effects in Animal Models
The effects of TPT-172 HCl (R33) vary with different dosages in animal models. In a study involving transgenic mice, TPT-172 HCl (R33) was administered in drinking water at a specific dosage, resulting in reduced Aβ deposition, tau hyperphosphorylation, and memory deficits . Higher dosages of TPT-172 HCl (R33) have been associated with increased efficacy in reducing pathological indicators, but potential toxic or adverse effects at high doses need to be carefully monitored .
Metabolic Pathways
TPT-172 HCl (R33) is involved in metabolic pathways related to endosomal trafficking and amyloidogenic processing. The compound interacts with enzymes such as BACE1, which is involved in the cleavage of APP . By stabilizing retromer complexes, TPT-172 HCl (R33) helps reduce the exposure of APP to amyloidogenic processing, thereby decreasing the production of Aβ
Transport and Distribution
Within cells and tissues, TPT-172 HCl (R33) is transported and distributed through interactions with transporters and binding proteins. The compound’s stabilization of retromer complexes plays a crucial role in its localization and accumulation within cells . This stabilization helps ensure the proper trafficking of APP and other biomolecules, thereby reducing the levels of Aβ and pTau .
Subcellular Localization
TPT-172 HCl (R33) exhibits specific subcellular localization, primarily within endosomes. The compound’s stabilization of retromer complexes directs it to these compartments, where it exerts its effects on APP trafficking and amyloidogenic processing
准备方法
合成路线和反应条件
TPT-172 的合成涉及在特定条件下使 2-噻吩甲醛与硫脲反应。反应通常在合适溶剂和催化剂的存在下进行,以促进所需产物的形成。然后通过重结晶或色谱技术纯化所得化合物,以获得纯形式的 TPT-172。
工业生产方法
TPT-172 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。这包括控制温度、压力和反应时间。最终产品经过严格的质量控制措施,以确保一致性和有效性。
化学反应分析
反应类型
TPT-172 会发生各种化学反应,包括:
氧化: TPT-172 在特定条件下可以被氧化成相应的亚砜或砜。
还原: 还原反应可以将 TPT-172 转化为相应的硫醇衍生物。
取代: TPT-172 可以参与取代反应,其中噻吩环上的官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 在取代反应中使用各种卤化剂和亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 卤代噻吩衍生物和其他取代产物。
相似化合物的比较
类似化合物
TPT-260: 另一种噻吩硫脲衍生物,对逆向转运复合物具有类似的稳定作用。
R33: 一种与 TPT-172 密切相关的化合物,也以其在稳定蛋白质复合物和减少神经退行性病理方面的作用而闻名。
独特性
TPT-172 在其对逆向转运复合物的特异性结合亲和力和稳定作用方面是独特的。 与其他类似化合物相比,TPT-172 在临床前研究中已显示出更高的降低淀粉样蛋白 β 和 τ 水平、改善记忆力和增强突触完整性的功效 .
属性
IUPAC Name |
thiophen-2-ylmethyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZVDOORWWFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532454 | |
| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-42-2 | |
| Record name | Carbamimidothioic acid, 2-thienylmethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32415-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 33067 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032415422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33067 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


